molecular formula C23H20ClN3O B11422301 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide

Cat. No.: B11422301
M. Wt: 389.9 g/mol
InChI Key: MGODFJQVVNAWKS-UHFFFAOYSA-N
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Description

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzodiazole is reacted with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate product with phenylacetyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzodiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENYLACETAMIDE is unique due to its specific combination of a benzodiazole ring with a chlorophenyl group and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-2-phenylacetamide

InChI

InChI=1S/C23H20ClN3O/c24-19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)26-22(27)15-25-23(28)14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28)

InChI Key

MGODFJQVVNAWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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